molecular formula C4H4FIN2 B6163850 5-fluoro-4-iodo-1-methyl-1H-pyrazole CAS No. 2171316-89-3

5-fluoro-4-iodo-1-methyl-1H-pyrazole

Cat. No.: B6163850
CAS No.: 2171316-89-3
M. Wt: 225.99 g/mol
InChI Key: VFTNOYRTEDXUNS-UHFFFAOYSA-N
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Description

5-Fluoro-4-iodo-1-methyl-1H-pyrazole is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms This compound is notable for its unique combination of fluorine and iodine substituents, which impart distinct chemical properties and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-fluoro-4-iodo-1-methyl-1H-pyrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of pyrazole derivatives with fluorinating and iodinating agents. For instance, the reaction of 4-iodo-1-methyl-1H-pyrazole with a fluorinating agent such as Selectfluor can yield the desired compound .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, starting from commercially available precursors. The process generally includes steps such as halogenation, cyclization, and purification to achieve high yields and purity. The use of advanced techniques like continuous flow chemistry can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 5-Fluoro-4-iodo-1-methyl-1H-pyrazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 5-fluoro-4-azido-1-methyl-1H-pyrazole, while coupling reactions can produce biaryl derivatives.

Mechanism of Action

The mechanism of action of 5-fluoro-4-iodo-1-methyl-1H-pyrazole involves its interaction with specific molecular targets. The fluorine and iodine atoms can influence the compound’s binding affinity and selectivity towards enzymes or receptors. The compound may act by inhibiting or activating these targets, leading to various biological effects. Detailed studies on its molecular pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

    5-Fluoro-1-methyl-1H-pyrazole: Lacks the iodine substituent, resulting in different reactivity and applications.

    4-Iodo-1-methyl-1H-pyrazole: Lacks the fluorine substituent, affecting its electronic properties and chemical behavior.

    5-Fluoro-4-chloro-1-methyl-1H-pyrazole:

Uniqueness: 5-Fluoro-4-iodo-1-methyl-1H-pyrazole is unique due to the presence of both fluorine and iodine atoms, which impart distinct electronic and steric effects. These properties make it a valuable intermediate in the synthesis of complex molecules and materials with specific desired characteristics .

Properties

IUPAC Name

5-fluoro-4-iodo-1-methylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4FIN2/c1-8-4(5)3(6)2-7-8/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFTNOYRTEDXUNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)I)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4FIN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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